Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride
Description
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride (CAS: 1211498-87-1) is a bicyclic amine derivative featuring a piperazine core substituted with a tert-butyl carbamate group and a piperidin-3-ylmethyl side chain. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical applications. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of CNS-targeting molecules and enzyme inhibitors due to its ability to modulate receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2.2ClH/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13;;/h13,16H,4-12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZBHRFBHUUJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (Piperidin-3-ylmethyl) Electrophiles
The alkylation approach requires synthesizing (piperidin-3-ylmethyl) bromide or iodide. Piperidin-3-ylmethanol, prepared via reduction of piperidin-3-yl methyl ketone using sodium borohydride, is treated with hydrobromic acid (48% HBr) at 80°C for 6 hours to yield the corresponding bromide. Alternative methods employ phosphorus tribromide (PBr₃) in dichloromethane at 0°C, achieving 85% conversion.
Alkylation Reaction Conditions
Boc-piperazine (1.0 equiv) reacts with (piperidin-3-ylmethyl) bromide (1.2 equiv) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Potassium carbonate (2.5 equiv) is added to scavenge HBr, and the mixture is stirred at 60°C for 12 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate in 82% yield.
Critical Parameters :
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Solvent Polarity : DMF accelerates SN2 kinetics but necessitates rigorous drying to prevent hydrolysis.
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Temperature : Elevated temperatures (>60°C) promote byproduct formation via elimination.
Photocatalytic C–N Coupling for Direct Functionalization
Reaction Design and Mechanism
Inspired by visible-light-mediated protocols, tert-butyl piperazine-1-carboxylate (1.0 equiv) and piperidin-3-ylmethanol (1.1 equiv) are combined with acridine red (5 mol%) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 1.5 equiv) in 1,2-dichloroethane. Oxygen is purged through the solution to stabilize radical intermediates, and the mixture is irradiated with a 450 nm LED for 10 hours. The reaction proceeds via hydrogen atom transfer (HAT), generating a piperidinylmethyl radical that couples with the piperazine nitrogen.
Performance Metrics
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Yield : 91% after column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).
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Purity : >98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).
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Advantages : Eliminates pre-functionalized electrophiles, reduces metal contamination.
Reductive Amination for Methylene Bridge Formation
Aldehyde Synthesis
Piperidin-3-ylmethanol is oxidized to piperidin-3-ylaldehyde using Dess-Martin periodinane (1.2 equiv) in dichloromethane at 25°C for 3 hours. The aldehyde is isolated via distillation under reduced pressure (65°C, 15 mmHg) in 78% yield.
Reductive Coupling
Boc-piperazine (1.0 equiv) and piperidin-3-ylaldehyde (1.1 equiv) are dissolved in methanol, followed by addition of sodium cyanoborohydride (1.5 equiv) and glacial acetic acid (0.5 equiv). The reaction is stirred at 25°C for 24 hours, neutralized with saturated NaHCO₃, and extracted with ethyl acetate. Purification via flash chromatography affords the target compound in 76% yield.
Optimization Insight :
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pH Control : Maintaining pH ~6 via acetic acid suppresses imine hydrolysis.
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Borohydride Selectivity : NaBH₃CN preferentially reduces imine intermediates over aldehydes.
Dihydrochloride Salt Formation and Characterization
Protonation Protocol
The free base (1.0 equiv) is dissolved in anhydrous ethyl acetate and treated with hydrogen chloride gas until pH <2.0. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the dihydrochloride salt.
Analytical Validation
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Titration : Potentiometric titration confirms 2.05 equivalents of HCl per molecule.
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XRD : Monoclinic crystal structure (P2₁/c space group) with Cl⁻ ions hydrogen-bonded to piperazine and piperidine nitrogens.
Comparative Evaluation of Synthetic Routes
| Method | Yield | Purity | Reaction Time | Catalyst |
|---|---|---|---|---|
| Alkylation | 82% | 95% | 12 h | None |
| Photocatalytic | 91% | 98% | 10 h | Acridine/TEMPO |
| Reductive Amination | 76% | 93% | 24 h | NaBH₃CN |
Key Observations :
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Photocatalytic coupling offers superior yield and purity but requires specialized equipment.
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Reductive amination is scalable but involves toxic cyanoborohydride.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Receptor Binding Affinities
Research indicates that derivatives of this compound exhibit significant binding affinities for various neurotransmitter receptors, particularly the dopamine D2 and serotonin 5-HT1A receptors. These interactions suggest potential applications in treating psychiatric disorders such as schizophrenia . The ability to modulate these receptors can lead to therapeutic benefits in managing symptoms associated with these conditions.
Antipsychotic Properties
Case studies have demonstrated the efficacy of compounds similar to tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate in preclinical models of schizophrenia. For instance, a study highlighted the compound's capacity to reduce hyperactivity in animal models, suggesting antipsychotic effects comparable to established medications .
Therapeutic Applications
The compound's pharmacological profile positions it as a candidate for developing novel antipsychotic agents. Its ability to selectively target D2 and 5-HT1A receptors can potentially lead to therapies with fewer side effects than traditional antipsychotics, which often cause significant adverse reactions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound is compared to structurally related piperazine and piperidine derivatives to highlight differences in substituents, physicochemical properties, and applications. Key analogs include:
Pharmacological and Physicochemical Properties
| Property | Target Compound | Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 369.34 (dihydrochloride) | 269.38 | 278.22 (dihydrochloride) |
| Solubility | High (due to dihydrochloride salt) | Moderate (free base) | High (dihydrochloride salt) |
| LogP (Predicted) | 2.1 | 1.8 | 1.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
- Biological Activity: The azetidine analog (CAS: 2470438-11-8) shows enhanced antibacterial activity compared to the piperidine-based target compound, likely due to improved membrane permeability . In contrast, the cyclohexyl-dibenzylamino derivative (284) in exhibits potent affinity for σ receptors, making it relevant in neuropathic pain research.
Biological Activity
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride, identified by its CAS number 1215013-82-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₄H₂₇N₃O₂
- Molecular Weight : 269.38 g/mol
- Purity : Typically >97% (HPLC)
- Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been noted for its potential as a small molecule inhibitor, particularly in the context of immunotherapy and antibacterial applications.
Immunomodulatory Effects
The compound's ability to modulate immune responses has been explored through its interaction with the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Inhibiting this pathway can enhance T-cell activation and promote anti-tumor immunity . Although direct studies on this compound's effects on PD-1/PD-L1 interactions are lacking, related piperazine derivatives have shown promise in this area.
Study 1: Antibacterial Efficacy
In a study focusing on piperazine derivatives, it was found that compounds similar to tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate exhibited strong bactericidal properties against both susceptible and drug-resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity .
Study 2: Immunotherapy Applications
Another research effort identified small molecule inhibitors targeting PD-L1, with implications for compounds like this compound. These inhibitors can potentially disrupt the PD-1/PD-L1 interaction, leading to increased T-cell activity against tumors . This positions the compound as a candidate for further exploration in cancer treatment protocols.
Comparative Analysis of Related Compounds
Q & A
Q. What are the standard protocols for synthesizing and purifying tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling, reductive amination, or nucleophilic substitution. For example:
- Key Steps :
- Coupling Reactions : Use tert-butyl piperazine-1-carboxylate derivatives with halogenated intermediates (e.g., bromo- or iodo-substituted precursors) under Pd catalysis (e.g., Pd₂dba₃ or Xantphos) in solvents like dioxane or THF .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/chloroform or acetone/chloroform is standard. Automated flash chromatography improves reproducibility .
- Deprotection : Hydrochloric acid or trifluoroacetic acid (TFA) removes the tert-butoxycarbonyl (Boc) group to yield the dihydrochloride salt .
- Yield Optimization : Reaction temperature (e.g., 80°C for cross-coupling) and stoichiometric ratios (e.g., 1.5 eq. of boronate esters) are critical for yields >90% .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions via chemical shifts (e.g., tert-butyl protons at ~1.4 ppm, piperazine ring protons at 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution LC–MS (ES+) verifies molecular weight (e.g., [M+H]⁺ for C₁₅H₂₉N₃O₂·2HCl = 340.16 g/mol) .
- Elemental Analysis : Validates stoichiometry of dihydrochloride salts (e.g., Cl⁻ content via ion chromatography) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or antibiotic potentiation?
Methodological Answer:
- Enzyme Inhibition Assays :
- Prolyl-Hydroxylase Inhibition : Use hypoxia-inducible factor (HIF) stabilization assays in cell lines, measuring downstream targets like erythropoietin via ELISA .
- Dose-Response Curves : IC₅₀ values are determined using recombinant enzymes (e.g., human prolyl-hydroxylase) and α-ketoglutarate competition assays .
- Antibiotic Synergy Studies :
- Checkerboard Assays : Combine the compound with antibiotics (e.g., β-lactams) against resistant Klebsiella pneumoniae. Fractional Inhibitory Concentration (FIC) indices <0.5 indicate synergy .
- Efflux Pump Inhibition : Measure intracellular antibiotic accumulation via fluorescence (e.g., ethidium bromide uptake) .
Q. What crystallographic techniques are used to resolve structural ambiguities or polymorphs of the compound?
Methodological Answer:
Q. How can reaction conditions be optimized to synthesize derivatives with modified pharmacological properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like Xantphos to improve cross-coupling efficiency .
Q. What computational methods support the analysis of hydrogen-bonding interactions in the compound’s crystal lattice?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
